molecular formula C20H14FN3O2S B2471223 (E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((3-fluoro-4-methylphenyl)amino)acrylonitrile CAS No. 1322003-41-7

(E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((3-fluoro-4-methylphenyl)amino)acrylonitrile

Cat. No.: B2471223
CAS No.: 1322003-41-7
M. Wt: 379.41
InChI Key: KBDZTRXZDUXPOZ-NTEUORMPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((3-fluoro-4-methylphenyl)amino)acrylonitrile is a useful research compound. Its molecular formula is C20H14FN3O2S and its molecular weight is 379.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(E)-2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-(3-fluoro-4-methylanilino)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14FN3O2S/c1-12-2-4-15(7-16(12)21)23-9-14(8-22)20-24-17(10-27-20)13-3-5-18-19(6-13)26-11-25-18/h2-7,9-10,23H,11H2,1H3/b14-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBDZTRXZDUXPOZ-NTEUORMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC4=C(C=C3)OCO4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=CC4=C(C=C3)OCO4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((3-fluoro-4-methylphenyl)amino)acrylonitrile is a complex organic molecule that incorporates several pharmacologically relevant structural motifs. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant studies.

Chemical Structure and Properties

The compound features a thiazole ring, a benzo[d][1,3]dioxole moiety, and an acrylonitrile functional group. The presence of these functional groups suggests a diverse range of biological activities. The molecular formula is C19H12N4O4SC_{19}H_{12}N_{4}O_{4}S, with a molecular weight of 392.39 g/mol.

Biological Activity Overview

Based on structural analysis and preliminary studies, the following biological activities are associated with this compound:

  • Anticancer Activity : Similar compounds have demonstrated significant anticancer properties through various mechanisms, including apoptosis induction and cell cycle arrest .
  • Antimicrobial Properties : The thiazole and benzo[d][1,3]dioxole components are known to enhance antimicrobial activity in related compounds.
  • Enzyme Inhibition : Compounds with structural similarities often exhibit inhibitory effects on key enzymes involved in cancer progression and other diseases .

The mechanisms through which this compound exerts its biological effects may include:

  • EGFR Inhibition : Studies have shown that similar compounds can inhibit the epidermal growth factor receptor (EGFR), which is crucial in cancer cell proliferation .
  • Apoptosis Pathways : The compound may activate mitochondrial pathways leading to apoptosis by modulating proteins such as Bax and Bcl-2 .
  • Cell Cycle Regulation : It has been suggested that the compound could interfere with cell cycle progression, particularly in cancer cells .

Anticancer Studies

A study highlighted the anticancer efficacy of related compounds with IC50 values indicating strong activity against various cancer cell lines. For instance:

CompoundCell LineIC50 (µM)
DoxorubicinHepG27.46
Compound AHepG22.38
Compound BHCT1161.54

These results suggest that the compound may have superior activity compared to standard treatments like doxorubicin .

Antimicrobial Activity

Research indicates that derivatives containing benzo[d][1,3]dioxole exhibit significant antimicrobial properties. The specific interactions of the thiazole ring with microbial targets could enhance efficacy against resistant strains.

Case Studies

Several case studies have explored the biological activity of structurally related compounds:

  • Case Study 1 : A derivative of benzo[d][1,3]dioxole was tested for anticancer properties against MCF7 breast cancer cells, showing an IC50 value significantly lower than that of doxorubicin.
    • Methodology : The study employed flow cytometry for apoptosis assessment and molecular docking studies to predict binding affinities to target proteins.
  • Case Study 2 : A thiazole-based compound was evaluated for its antimicrobial activity against various pathogens, demonstrating promising results with low cytotoxicity towards normal cells.
    • Findings : The compound exhibited selective toxicity towards pathogenic cells while sparing normal human cell lines .

Scientific Research Applications

The compound's structural features suggest a range of biological activities, including:

  • Anticancer Properties : The presence of the thiazole and acrylonitrile groups is indicative of potential anticancer activity. Similar compounds have demonstrated significant efficacy against various cancer cell lines, as evidenced by studies showing high levels of antimitotic activity against human tumor cells .
  • Antimicrobial Activity : Compounds with thiazole rings are often associated with antimicrobial properties. The structural similarity to known antimicrobial agents suggests that this compound could exhibit similar effects.
  • Anti-inflammatory Effects : The benzo[d][1,3]dioxole moiety is known for its anti-inflammatory properties. This suggests that the compound may also be effective in reducing inflammation.

Synthesis and Structural Characterization

The synthesis of (E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((3-fluoro-4-methylphenyl)amino)acrylonitrile) can be achieved through various methods that optimize yield and purity. The following table summarizes some key synthetic approaches:

Synthesis Method Yield (%) Reaction Conditions
Method A18%THF, room temperature
Method B17.6%THF, nitrogen atmosphere
Method C17%Ethanol reflux

These methods often involve coupling reactions between thiazole derivatives and substituted phenyl groups under controlled conditions to achieve the desired product with high purity .

Computational Studies and Mechanism of Action

Recent computational studies suggest that this compound can interact with multiple biological targets. These interactions may enhance its therapeutic potential through diverse mechanisms of action. Computer-aided prediction models indicate that the compound could bind effectively to specific protein targets involved in cancer progression and inflammation.

Case Studies and Research Findings

Several case studies have highlighted the efficacy of similar compounds in clinical settings:

  • A study involving thiazole derivatives demonstrated significant anticancer activity across a panel of human tumor cell lines, with some compounds achieving GI50 values below 20 μM .
  • Research on benzodioxole analogs has shown promising results in anti-inflammatory assays, suggesting that modifications to the structure can lead to enhanced biological activity.

Q & A

Q. What are the standard synthetic routes for this compound, and how can key intermediates be characterized?

Methodological Answer: The synthesis typically involves multi-step reactions:

Thiazole Ring Formation : React α-haloketones with thiourea under reflux (e.g., ethanol, 80°C) .

Functionalization : Introduce substituents (e.g., benzo[d][1,3]dioxol-5-yl) via electrophilic substitution or coupling reactions .

Acrylonitrile Moiety : Employ Knoevenagel condensation between aldehydes and nitriles, using piperidine as a catalyst .

Q. Characterization Techniques :

  • NMR : Confirm regiochemistry and E-configuration via coupling constants (e.g., J = 12–16 Hz for trans-alkenes) .
  • X-ray Crystallography : Resolve stereochemistry and bond lengths (e.g., SHELX software for refinement) .

Q. Table 1: Synthetic Steps and Characterization

StepKey Reagents/ConditionsCharacterization MethodReference
Thiazole Formationα-bromoketone, thiourea, ethanol, 80°C¹H/¹³C NMR
Knoevenagel ReactionAldehyde, malononitrile, piperidineX-ray diffraction
PurificationColumn chromatography (EtOAc/hexane)HPLC, TLC

Q. How is the E-configuration of the acrylonitrile group experimentally confirmed?

Methodological Answer:

  • X-ray Crystallography : Directly visualizes spatial arrangement (e.g., SHELXL refinement for bond angles and torsion) .
  • NMR Spectroscopy : Trans coupling constants (J = 12–16 Hz) between Hα and Hβ confirm the E-isomer .

Q. What preliminary biological assays are recommended for screening bioactivity?

Methodological Answer:

  • Neurogenesis Assays : Assess hippocampal neurogenesis in adult rats using immunohistochemistry (e.g., BrdU labeling) .
  • Enzyme Inhibition : Screen against kinases or cytochrome P450 isoforms via fluorometric or colorimetric assays (IC₅₀ determination) .

Q. Table 2: Bioactivity Screening Models

Assay TypeModel SystemKey Findings (Analogous Compounds)Reference
NeurogenesisAdult rat hippocampus30% increase in neuronal proliferation
Kinase InhibitionIn vitro (HEK293 cells)IC₅₀ = 1.2 µM for related thiazoles

Advanced Research Questions

Q. How can researchers optimize the Knoevenagel condensation step to improve yield and purity?

Methodological Answer:

  • Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to enhance reaction kinetics .
  • Catalyst Screening : Test bases like DBU or ionic liquids for higher regioselectivity .
  • Design of Experiments (DoE) : Apply factorial design to optimize molar ratios, temperature, and reaction time .

Q. Example Workflow :

Vary solvent (DMF vs. THF) and catalyst (piperidine vs. DBU).

Monitor reaction progress via HPLC.

Use response surface modeling to identify optimal conditions .

Q. How can contradictions between in vitro and in vivo bioactivity data be resolved?

Methodological Answer:

  • Metabolite Profiling : Use LC-MS/MS to identify active/inactive metabolites in plasma .
  • Pharmacokinetic Studies : Measure bioavailability (e.g., Cmax, Tmax) in rodent models .
  • Target Engagement Assays : Validate target binding via SPR or thermal shift assays .

Case Study : A neurogenesis study observed discrepancies between cell-based (in vitro) and rat (in vivo) results. Metabolite analysis revealed rapid hepatic clearance of the parent compound, necessitating prodrug design .

Q. What computational strategies predict the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model binding to kinases (e.g., EGFR) .
  • Molecular Dynamics (MD) Simulations : Simulate ligand-receptor interactions over 100 ns to assess stability .
  • QSAR Modeling : Corrogate substituent effects (e.g., fluorine’s electronegativity) with bioactivity .

Q. Example Workflow :

Dock the compound into the ATP-binding pocket of EGFR (PDB: 1M17).

Run MD simulations in GROMACS to evaluate binding free energy (ΔG).

Validate predictions with mutagenesis studies .

Q. How can crystallographic data resolve structural ambiguities in analogs?

Methodological Answer:

  • High-Resolution Crystallography : Collect data at synchrotron facilities (λ = 0.7–1.0 Å) for precise electron density maps .
  • Twinned Data Refinement : Use SHELXL’s TWIN/BASF commands for challenging crystals .
  • Hydrogen Bond Analysis : Identify key interactions (e.g., N–H···O) stabilizing the thiazole-acrylonitrile conformation .

Q. What strategies mitigate byproduct formation during thiazole ring synthesis?

Methodological Answer:

  • Temperature Control : Maintain reflux below 90°C to prevent decomposition .
  • Flow Chemistry : Use microreactors for precise mixing and heat transfer (residence time < 5 min) .
  • In Situ Monitoring : Employ FT-IR or Raman spectroscopy to detect intermediates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.